3-(4-Fluorophenyl)oxetan-3-amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the oxetane ring . The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects . The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride can be compared with other similar compounds such as:
3-(2-Trifluoromethylphenyl)oxetan-3-amine hydrochloride: This compound has a trifluoromethyl group instead of a fluorine atom, which may result in different chemical and biological properties.
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxetane ring, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-(4-fluorophenyl)oxetan-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLQKYARCKMGQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693227 | |
Record name | 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260672-73-8 | |
Record name | 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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